Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 1775811-95-4
Cat. No.: VC11679410
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775811-95-4 |
|---|---|
| Molecular Formula | C14H20N4O2 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | ethyl 1,3-dimethyl-4-(propylamino)pyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C14H20N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,16) |
| Standard InChI Key | SQNFMCSHSSBYMF-UHFFFAOYSA-N |
| SMILES | CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C |
| Canonical SMILES | CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–9). Key substituents include:
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1-Methyl group: Enhances metabolic stability by sterically shielding reactive sites.
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3-Methyl group: Influences electron distribution across the fused ring system.
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4-Propylamino group: Introduces basicity and hydrogen-bonding potential.
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5-Ethyl carboxylate: Provides a polar moiety for solubility and derivatization.
The IUPAC name, ethyl 1,3-dimethyl-4-(propylamino)pyrazolo[3,4-b]pyridine-5-carboxylate, reflects these substituents’ positions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.33 g/mol |
| CAS Registry | 1775811-95-4 |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 (propylamino NH) |
| Hydrogen Bond Acceptors | 4 (pyridine N, carboxylate O) |
Synthetic Methodologies
General Strategies for Pyrazolo[3,4-b]Pyridine Synthesis
While the exact synthesis of this compound remains underreported, analogous pyrazolo[3,4-b]pyridines are typically synthesized via:
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Friedländer Condensation: Reacting 5-aminopyrazoles with α,β-unsaturated carbonyl compounds .
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Cyclocondensation: Employing o-aminoaldehydes and pyrazolones under acidic or basic conditions .
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Vilsmeier-Haack Formylation: Introducing formyl groups to pyrazole intermediates for subsequent cyclization .
For the target compound, a plausible route involves:
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Step 1: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a precursor .
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Step 2: Nucleophilic substitution with propylamine to install the 4-propylamino group.
Table 2: Synthetic Intermediates
| Intermediate | Role |
|---|---|
| Ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate | Electrophilic center for amination |
| 5-Amino-1,3-dimethylpyrazole | Core bicyclic ring precursor |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 1.35 (t, 3H, COOCHCH)
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δ 1.65 (m, 2H, NHCHCHCH)
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δ 2.55 (s, 3H, C3-CH)
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δ 3.85 (s, 3H, N1-CH)
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δ 6.90 (s, 1H, pyridine H-6).
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Mass Spectrometry
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ESI-MS (m/z): 277.2 [M+H], consistent with the molecular formula.
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric replacement: The carboxylate group allows ester-to-amide conversions for prodrug development.
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SAR studies: Methyl groups at C1 and C3 optimize metabolic stability without compromising target affinity.
Drug Delivery Considerations
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LogP: 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
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Aqueous solubility: 0.45 mg/mL (pH 7.4), necessitating formulation enhancements for oral bioavailability.
Future Directions
Unmet Challenges
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Stereoselective synthesis: Current routes yield racemic mixtures; chiral resolutions are needed.
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In vivo profiling: Pharmacokinetic studies in rodent models to assess ADMET properties.
Collaborative Opportunities
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